3-Tert-butyl-4-cyclopropoxy-5-iodopyridine
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Overview
Description
3-Tert-butyl-4-cyclopropoxy-5-iodopyridine is an organic compound with the molecular formula C12H16INO and a molecular weight of 317.17 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-cyclopropoxy-5-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the tert-butyl and cyclopropoxy groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the pyridine ring. Subsequent reactions with tert-butyl and cyclopropoxy reagents under controlled conditions yield the final product .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-cyclopropoxy-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can produce an iodopyridine oxide .
Scientific Research Applications
3-Tert-butyl-4-cyclopropoxy-5-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving iodine-containing compounds.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies focusing on its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-5-iodopyridine involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the tert-butyl and cyclopropoxy groups can influence the compound’s steric and electronic properties. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-3-cyclopropoxy-5-iodopyridine: Similar structure but with different positioning of functional groups.
3-Tert-butyl-5-cyclopropoxy-4-iodopyridine: Another isomer with a different arrangement of the tert-butyl and cyclopropoxy groups.
Uniqueness
3-Tert-butyl-4-cyclopropoxy-5-iodopyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific reactivity and interactions are required .
Properties
Molecular Formula |
C12H16INO |
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Molecular Weight |
317.17 g/mol |
IUPAC Name |
3-tert-butyl-4-cyclopropyloxy-5-iodopyridine |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)9-6-14-7-10(13)11(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
FMXIGPBQTCXMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1OC2CC2)I |
Origin of Product |
United States |
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